molecular formula C23H22N6O B6531826 3,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019105-86-2

3,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Katalognummer: B6531826
CAS-Nummer: 1019105-86-2
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: BNUAISPDEXNGCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzamide derivative featuring a pyridazine core substituted with a 3-methylpyrazole group at position 4. The pyridazine is linked via an amino group to a 4-substituted phenyl ring, which is further attached to a 3,4-dimethylbenzamide moiety.

Eigenschaften

IUPAC Name

3,4-dimethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c1-15-4-5-18(14-16(15)2)23(30)25-20-8-6-19(7-9-20)24-21-10-11-22(27-26-21)29-13-12-17(3)28-29/h4-14H,1-3H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUAISPDEXNGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3,4-Dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide, identified by its CAS number 1019105-86-2, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

The molecular formula of the compound is C23H22N6OC_{23}H_{22}N_{6}O with a molecular weight of 398.5 g/mol. The compound's structure includes a benzamide moiety and a pyrazole derivative, which are known for their diverse biological activities.

PropertyValue
CAS Number1019105-86-2
Molecular FormulaC23H22N6O
Molecular Weight398.5 g/mol

The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may inhibit specific kinases associated with cancer progression and inflammation.

Target Kinases

The primary target identified for this compound includes members of the PI3K family , particularly the catalytic alpha isoform PIK3CA . Inhibition of PIK3CA has been linked to reduced cancer cell proliferation and invasion, making it a promising target for cancer therapy .

Biological Activities

Research indicates that 3,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549. The IC50 values for these compounds often fall below 10 µM, indicating potent anti-proliferative properties .
    • The compound's inhibition of PIK3CA may contribute to its effectiveness in reducing tumor growth and enhancing apoptosis in cancer cells.
  • Anti-inflammatory Properties :
    • Pyrazole derivatives are known for their anti-inflammatory effects. The compound's structural features may enable it to modulate inflammatory pathways effectively .
  • Cholinesterase Inhibition :
    • Some related compounds have shown potential as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or structurally similar to 3,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide:

  • In Vitro Studies :
    • A study reported that similar benzamide derivatives exhibited IC50 values ranging from 5 µM to 15 µM against MCF-7 cells, suggesting that modifications in the benzamide structure can enhance anticancer activity .
  • Molecular Docking Studies :
    • Computational docking simulations have indicated strong binding affinities between the compound and its target kinases, supporting its potential as a therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Analog: N-(4-Methylphenyl)-6-(Pyrazol-1-yl)Pyridazin-3-Amine

A closely related compound, N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine (reported in ), shares the pyridazine-pyrazole backbone but lacks the 3,4-dimethylbenzamide group. Key differences include:

  • Substituents : The target compound has a 3,4-dimethylbenzamide group, enhancing lipophilicity (predicted logP ~3.5 vs. ~2.8 for the analog), which may improve membrane permeability.
Table 1: Structural and Predicted Property Comparison
Property Target Compound N-(4-Methylphenyl)-6-(Pyrazol-1-yl)Pyridazin-3-Amine
Molecular Weight 428.47 g/mol 265.31 g/mol
Key Substituents 3,4-Dimethylbenzamide, 3-methylpyrazole 4-Methylphenyl, pyrazole
Hydrogen-Bond Donors/Acceptors 3/5 2/3
Predicted logP ~3.5 ~2.8

Electronic and Steric Effects

In contrast, analogs with bulkier substituents (e.g., ethyl or aryl groups) show reduced solubility but increased selectivity in kinase inhibition assays .

Crystallographic Insights

The crystal structure of N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine () reveals:

  • Pyridazine-Pyrazole Dihedral Angle : 12.5°, indicating moderate planarity.
  • Hydrogen Bonding : N—H···N interactions stabilize the lattice.
    The target compound’s benzamide group likely introduces additional intermolecular interactions (e.g., C=O···H—N), which could influence crystallinity and solubility. Such structural data are typically derived using software like SHELXL (for refinement) and WinGX/ORTEP (for visualization) .

Methodological Considerations

Structural comparisons rely heavily on crystallographic tools:

  • SHELX Suite : Used for refining small-molecule structures, ensuring accurate bond lengths/angles .
  • WinGX/ORTEP : Facilitate visualization of anisotropic displacement parameters and molecular packing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.